molecular formula C10H15N5O3S B2395017 4-amino-6-methyl-3-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one CAS No. 869067-51-6

4-amino-6-methyl-3-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one

Cat. No.: B2395017
CAS No.: 869067-51-6
M. Wt: 285.32
InChI Key: KDCNRWVHBGOHSS-UHFFFAOYSA-N
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Description

4-amino-6-methyl-3-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring substituted with amino, methyl, and morpholinyl groups

Scientific Research Applications

4-amino-6-methyl-3-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-6-methyl-3-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one typically involves multiple steps. One common method includes the reaction of 4-amino-6-methyl-1,2,4-triazin-5-one with 2-chloroethyl morpholine in the presence of a base such as sodium carbonate. The reaction is carried out in a solvent mixture of dioxane and water at elevated temperatures (70-80°C) to facilitate the substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-amino-6-methyl-3-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholinyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium carbonate in a dioxane/water solvent mixture.

Major Products Formed

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced derivatives with altered oxidation states.

    Substitution: Substituted products with different functional groups replacing the morpholinyl group.

Mechanism of Action

The mechanism of action of 4-amino-6-methyl-3-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act by inhibiting selective norepinephrine reuptake, thereby affecting neurotransmitter levels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-6-methyl-3-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one stands out due to its unique combination of functional groups and its potential applications across various fields. Its triazine core, coupled with the morpholinyl and sulfanyl groups, provides a versatile scaffold for further chemical modifications and applications.

Properties

IUPAC Name

4-amino-6-methyl-3-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-1,2,4-triazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O3S/c1-7-9(17)15(11)10(13-12-7)19-6-8(16)14-2-4-18-5-3-14/h2-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDCNRWVHBGOHSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N(C1=O)N)SCC(=O)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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